molecular formula C15H11BrN2O2S B2560581 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide CAS No. 86109-44-6

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B2560581
CAS No.: 86109-44-6
M. Wt: 363.23
InChI Key: TWBDMXMGSFKCBC-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a synthetic small molecule characterized by a benzoxazole core linked via a sulfanyl (-S-) group to an acetamide scaffold, which is substituted with a 4-bromophenyl group. The 4-bromophenyl group enhances lipophilicity and may act as a halogen bond donor, influencing target binding interactions.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBDMXMGSFKCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the benzoxazole-sulfanyl derivative with 4-bromoaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols (depending on the functional group reduced).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their activity.

Comparison with Similar Compounds

Core Scaffold and Substituents

Compound Name Core Structure Key Substituents Biological Activity (if reported)
This compound (Target Compound) Benzoxazole + acetamide 4-Bromophenyl, sulfanyl linkage Not explicitly reported
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole + acetamide Cyclohexyl-methyl group, sulfanyl linkage Potential HIV-1 RT inhibitor
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Triazinoindole + acetamide Methyltriazinoindole, sulfanyl linkage Purity >95%; no explicit bioactivity
N-(4-Acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide Benzoxazole + acetamide 4-Acetylphenyl (electron-withdrawing group) Intermediate; no bioactivity reported
2-(Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide Benzothiazole + acetamide Benzothiazole (sulfur vs. oxygen in benzoxazole) Not reported

Key Observations :

  • Benzoxazole vs.
  • Substituent Effects : The 4-bromophenyl group is conserved in multiple analogs, suggesting its role in stabilizing aromatic interactions. In contrast, the acetylphenyl derivative introduces an electron-withdrawing group, which may reduce solubility compared to the bromophenyl analog.
  • Heterocyclic Variations: Triazole and triazinoindole substituents (e.g., Compounds 26 and ) introduce bulkier groups, likely impacting steric interactions in biological targets.

Crystallographic Data

  • The target compound’s structural analogs exhibit distinct dihedral angles and hydrogen-bonding patterns. For example, N-(4-bromophenyl)acetamide derivatives show dihedral angles between aromatic rings ranging from 40° to 86.3°, influencing molecular conformation and crystal packing .
  • In N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, weak N–H⋯S and C–H⋯O interactions stabilize the crystal lattice, a feature shared with other sulfanyl-linked acetamides .

Key Observations :

  • Carbodiimide-mediated coupling (e.g., EDC) is a common method for synthesizing acetamide derivatives .
  • Purity levels for triazinoindole derivatives exceed 95%, suggesting robust synthetic protocols .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-bromophenyl group increases logP compared to acetylphenyl or methoxy-substituted analogs .
  • Hydrogen Bonding: Sulfanyl and acetamide groups enable hydrogen-bond donor/acceptor interactions, critical for target engagement. Benzothiazole derivatives may exhibit stronger hydrogen bonding due to sulfur’s polarizability .
  • Metabolic Stability : Piperazine-containing analogs (e.g., ) likely show improved solubility and metabolic profiles compared to bromophenyl derivatives.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide (CAS No. 86109-44-6) is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzoxazole Ring : The benzoxazole ring is synthesized by reacting 2-aminophenol with an aldehyde under acidic conditions.
  • Introduction of Sulfanyl Group : The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound.
  • Acetamide Formation : The final step involves the reaction of the benzoxazole-sulfanyl derivative with 4-bromoaniline and acetic anhydride to form the acetamide moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values range from 250 µg/ml to as low as 7.81 µg/ml, indicating a broad spectrum of activity .

MicroorganismMIC (µg/ml)
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans15.6

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In various cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), it has shown promising cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)
A-43110
Jurkat12

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : It can bind to receptors that modulate signaling pathways critical for cancer cell growth and survival.
  • Reactive Oxygen Species (ROS) : There is evidence suggesting that it induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the compound's effects on various cancer cell lines. The results indicated that the presence of the bromine atom significantly enhances its reactivity and biological efficacy compared to similar compounds lacking this feature.

Another study focused on the antimicrobial properties, revealing that modifications in the benzoxazole structure could lead to improved activity against resistant strains of bacteria .

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